2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol
Overview
Description
2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is a complex organic compound with a molecular formula of C18H19N5O4 and a molecular weight of 369.38 g/mol . This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and is substituted with a nitro group, a methylpiperidinyl group, and a phenol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-nitroaniline and a nitrating agent like nitric acid.
Introduction of the Methylpiperidinyl Group: The methylpiperidinyl group can be introduced through a nucleophilic substitution reaction using 3-methylpiperidine and an appropriate leaving group on the benzoxadiazole core.
Amination Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a probe in various chemical reactions.
Biology: Employed in the study of biological processes due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenol group can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidin-1-yl-1,3,5-triazine: A compound with a similar piperidine moiety but different core structure.
Morpholin-4-yl-1,3,5-triazine: Another compound with a similar heterocyclic core but different substituents.
Uniqueness
2-{[7-(3-Methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol is unique due to its combination of a benzoxadiazole core, nitro group, and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
2-[[7-(3-methylpiperidin-1-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-11-5-4-8-22(10-11)14-9-13(19-12-6-2-3-7-15(12)24)18(23(25)26)17-16(14)20-27-21-17/h2-3,6-7,9,11,19,24H,4-5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVIPLKRRMZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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